REACTION_CXSMILES
|
[NH2:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:19])=[O:18])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12.[OH-].[Na+].[C:28](=[O:31])(O)[O-].[Na+].Cl.[C:34]([OH:37])(=O)[CH3:35].C(O)(=O)C.[CH2:42]([NH:51][CH2:52][CH2:53][NH:54][CH2:55][C:56]1[CH:61]=[CH:60][C:59]([O:62][CH3:63])=[CH:58][CH:57]=1)[C:43]1[CH:48]=[CH:47][C:46]([O:49][CH3:50])=[CH:45][CH:44]=1>O.C(O)(C)C>[CH2:55]([NH:54][CH2:53][CH2:52][NH:51][CH2:42][C:43]1[CH:44]=[CH:45][C:46]([O:49][CH3:50])=[CH:47][CH:48]=1)[C:56]1[CH:61]=[CH:60][C:59]([O:62][CH3:63])=[CH:58][CH:57]=1.[C:28]([NH:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:18])=[O:19])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12)(=[O:31])[C@@H:34]([C:35]1[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=1)[OH:37] |f:1.2,3.4,6.7.8|
|
Name
|
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
O-formylmandeloyl chloride
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
N,N′-di-(p-anisyl)ethylenediamine diacetate
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.C(C1=CC=C(C=C1)OC)NCCNCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 28-30° C. over 2-3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0-5° C.
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred well at 25-30° C
|
Type
|
STIRRING
|
Details
|
After stirring for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.)
|
Type
|
CUSTOM
|
Details
|
dried the material under vacuum at ˜40° C.
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C=C1)OC)NCCNCC1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |